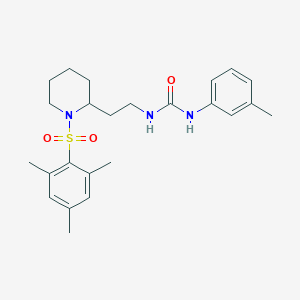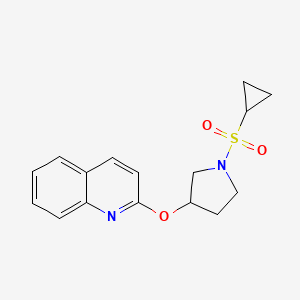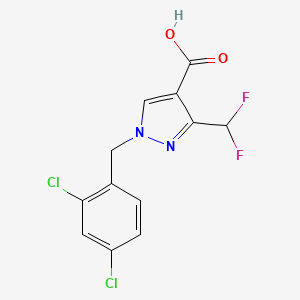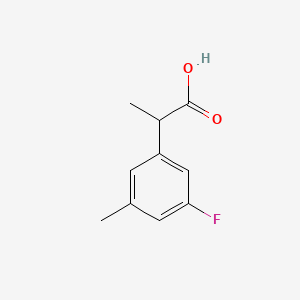![molecular formula C15H22N4O B2786734 1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one CAS No. 2097863-94-8](/img/structure/B2786734.png)
1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring substituted with a methyl group and a piperazine ring attached to a pyridine moiety
Mechanism of Action
Target of Action
Similar compounds, such as imatinib, are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division.
Mode of Action
It’s worth noting that similar compounds, such as imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinase, thereby disrupting the cellular functions it regulates.
Biochemical Pathways
The inhibition of tyrosine kinases by similar compounds can affect multiple cellular pathways, particularly those involved in cell signaling, growth, and division .
Result of Action
The inhibition of tyrosine kinases by similar compounds can disrupt cellular functions, potentially leading to effects such as the inhibition of cell growth or induction of apoptosis .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other indole derivatives , it may interact with multiple receptors and participate in various biochemical reactions .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one typically involves multiple steps. One common method includes the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions. The reaction is carried out in a solvent such as ethanol, with the mixture being heated to 60-70°C and stirred for several hours . The product is then isolated and purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridyl)piperazine: A related compound with similar structural features but different pharmacological properties.
1-(2-Pyrimidyl)piperazine: Another analog with variations in the heterocyclic ring, leading to distinct biological activities.
Uniqueness
1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a pyrrolidinone ring with a piperazine-pyridine moiety makes it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
1-methyl-5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-17-13(5-6-15(17)20)12-18-8-10-19(11-9-18)14-4-2-3-7-16-14/h2-4,7,13H,5-6,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYNNVPWSFYLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2786651.png)


![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2786656.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2786659.png)

![N-[4-(dimethylamino)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2786663.png)


![N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-METHYLPIPERAZIN-1-YL)ETHYL]-N'-(3-METHOXYPHENYL)ETHANEDIAMIDE](/img/structure/B2786668.png)

![2-({[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol](/img/structure/B2786672.png)

